4-(2-Oxoacetyl)benzonitrile
Overview
Description
4-(2-Oxoacetyl)benzonitrile is a chemical compound with the molecular formula C9H5NO2 and a molecular weight of 159.14 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of selenium(IV) oxide with water in 1,4-dioxane at 90°C . Another method involves the condensation of acetylacetone and 4-aminobenzonitrile in methanol, with a few drops of formic acid as a catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, five hydrogen atoms, and two oxygen atoms . The structure can be further analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
In terms of chemical reactions, benzonitrile can undergo a series of reactions. For instance, it can be hydrogenated to produce benzylamine, which subsequently undergoes a hydrogenolysis step to form toluene . The reaction conforms to a consecutive reaction sequence and obeys first-order kinetics .Scientific Research Applications
Electrolyte Additive for High Voltage Lithium Ion Batteries
A study by Huang et al. (2014) on 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for lithium nickel manganese oxide cathode in high voltage lithium ion batteries demonstrated its potential to improve cyclic stability significantly. The additive contributed to forming a low-impedance protective film on the cathode, enhancing the battery's performance and lifespan (Huang et al., 2014).
Corrosion Inhibition for Mild Steel
Research by Chaouiki et al. (2018) on new benzonitrile derivatives as corrosion inhibitors for mild steel in an acid medium showed that these compounds, due to their chemical structure, can significantly reduce corrosion rates. This provides insights into the potential of benzonitrile derivatives for protective applications in industrial settings (Chaouiki et al., 2018).
Antimicrobial Activity
A study focused on the antimicrobial activity of certain benzonitrile derivatives highlighted their effectiveness against various bacterial and fungal strains. This suggests that benzonitrile derivatives can be crucial for developing new antimicrobial agents, offering a pathway for novel therapeutic applications (Kumar et al., 2022).
Development of Nonsteroidal Androgen Receptor Antagonists
Li et al. (2008) synthesized and evaluated 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile as a nonsteroidal androgen receptor antagonist for dermatological indications. This compound exhibited potent in vivo activity, highlighting its potential for treating conditions like androgenetic alopecia without the risk of phototoxicity (Li et al., 2008).
Liquid Crystalline Behavior and Photophysical Properties
Ahipa et al. (2014) synthesized a new series of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, exploring their liquid crystalline behavior and photophysical properties. These compounds demonstrated potential as mesogens and exhibited promising luminescent properties, suggesting applications in display technologies and optical materials (Ahipa et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-oxaldehydoylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRPJYGYHJNAKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940553 | |
Record name | 4-(Oxoacetyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19010-28-7 | |
Record name | 4-(Oxoacetyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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